molecular formula C14H14N2O3 B12897364 1-(4-Methoxy-9H-pyrido[3,4-b]indol-1-yl)ethane-1,2-diol CAS No. 77369-99-4

1-(4-Methoxy-9H-pyrido[3,4-b]indol-1-yl)ethane-1,2-diol

Cat. No.: B12897364
CAS No.: 77369-99-4
M. Wt: 258.27 g/mol
InChI Key: QPLPZWZBBAMMRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxy-9H-pyrido[3,4-b]indol-1-yl)ethane-1,2-diol is a complex organic compound belonging to the class of pyridoindoles This compound is characterized by its unique structure, which includes a methoxy group attached to the pyridoindole core and an ethane-1,2-diol moiety

Preparation Methods

The synthesis of 1-(4-Methoxy-9H-pyrido[3,4-b]indol-1-yl)ethane-1,2-diol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridoindole core, which can be achieved through cyclization reactions involving appropriate precursors. The methoxy group is introduced via methylation reactions, and the ethane-1,2-diol moiety is incorporated through subsequent functional group transformations. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

1-(4-Methoxy-9H-pyrido[3,4-b]indol-1-yl)ethane-1,2-diol undergoes various chemical reactions, including:

Scientific Research Applications

1-(4-Methoxy-9H-pyrido[3,4-b]indol-1-yl)ethane-1,2-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Methoxy-9H-pyrido[3,4-b]indol-1-yl)ethane-1,2-diol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-(4-Methoxy-9H-pyrido[3,4-b]indol-1-yl)ethane-1,2-diol can be compared to other pyridoindole derivatives, such as:

Properties

CAS No.

77369-99-4

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

IUPAC Name

1-(4-methoxy-9H-pyrido[3,4-b]indol-1-yl)ethane-1,2-diol

InChI

InChI=1S/C14H14N2O3/c1-19-11-6-15-13(10(18)7-17)14-12(11)8-4-2-3-5-9(8)16-14/h2-6,10,16-18H,7H2,1H3

InChI Key

QPLPZWZBBAMMRR-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(C2=C1C3=CC=CC=C3N2)C(CO)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.